molecular formula C15H16BrN3O2S B270150 1-({[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)piperidine

1-({[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)piperidine

Cat. No. B270150
M. Wt: 382.3 g/mol
InChI Key: TYPIUTBXELVMSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-({[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)piperidine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a member of the oxadiazole family and is known for its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-({[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)piperidine is not fully understood. However, it is believed to exert its antimicrobial and antitumor effects by inhibiting the growth of bacterial and cancer cells. It is also believed to exhibit anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
1-({[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)piperidine has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and cancer cells, as well as suppress the production of pro-inflammatory cytokines. It has also been found to exhibit fluorescent properties, making it a potential tool for the detection of metal ions.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-({[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)piperidine in lab experiments is its relatively simple synthesis method. This makes it easy to produce in a laboratory setting. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of 1-({[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)piperidine. One potential direction is the further study of its antimicrobial, antitumor, and anti-inflammatory properties. Another potential direction is the development of new fluorescent probes based on this compound for the detection of metal ions. Additionally, further research could be done to improve the solubility of this compound in water, making it easier to work with in lab experiments.

Synthesis Methods

The synthesis of 1-({[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)piperidine involves the reaction of 4-bromobenzylamine with thioacetic acid, followed by the reaction of the resulting compound with 5-amino-1,3,4-oxadiazole-2-thiol and piperidine. This synthesis method is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

1-({[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)piperidine has been studied extensively for its potential applications in various fields of scientific research. This compound has been found to exhibit antimicrobial, antitumor, and anti-inflammatory properties. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions.

properties

Product Name

1-({[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)piperidine

Molecular Formula

C15H16BrN3O2S

Molecular Weight

382.3 g/mol

IUPAC Name

2-[[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-piperidin-1-ylethanone

InChI

InChI=1S/C15H16BrN3O2S/c16-12-6-4-11(5-7-12)14-17-18-15(21-14)22-10-13(20)19-8-2-1-3-9-19/h4-7H,1-3,8-10H2

InChI Key

TYPIUTBXELVMSN-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C(=O)CSC2=NN=C(O2)C3=CC=C(C=C3)Br

Canonical SMILES

C1CCN(CC1)C(=O)CSC2=NN=C(O2)C3=CC=C(C=C3)Br

Origin of Product

United States

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